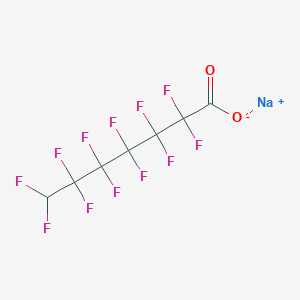

Sodium 7H-perfluoroheptanoate

Description

The exact mass of the compound Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F12O2.Na/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21;/h1H,(H,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWOFFNEMGRGMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF12NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635441 | |

| Record name | Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2264-25-7 | |

| Record name | Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and purification of Sodium 7H-perfluoroheptanoate

An In-Depth Technical Guide to the Synthesis and Purification of Sodium 7H-Perfluoroheptanoate

Abstract: This technical guide provides a comprehensive overview of the laboratory-scale . The document details a robust, two-step synthetic pathway commencing with the oxidation of 6:2 Fluorotelomer Alcohol (6:2 FTOH) to yield 7H-Perfluoroheptanoic acid, followed by its neutralization to the corresponding sodium salt. This guide is founded on established principles of organic chemistry, offering field-proven insights into procedural choices, safety considerations, and reaction mechanisms. Detailed, step-by-step protocols for synthesis, purification via recrystallization, and methods for analytical characterization are presented. The content is structured to provide researchers, scientists, and drug development professionals with the technical depth necessary to understand and replicate this chemical process with a focus on achieving high purity and validating results.

Introduction to this compound

7H-Perfluoroheptanoic acid and its salts, such as this compound, are members of the broad class of per- and polyfluoroalkyl substances (PFAS). Unlike fully perfluorinated carboxylic acids (PFCAs) such as PFOA, this molecule contains a single hydrogen atom on the terminal carbon (the "7H" designation), which influences its chemical properties. The structure consists of a C6 perfluorinated carbon chain attached to a carboxylic acid head group. The corresponding sodium salt is expected to be a water-soluble, surface-active agent. These types of fluorinated surfactants are of significant interest in various fields, including materials science and potentially as specialized additives in pharmaceutical formulations, owing to the unique properties imparted by the fluorous chain.

The synthesis of such compounds requires precise control over reaction conditions to ensure the integrity of the fluorinated chain while achieving the desired functional group transformation. The subsequent purification is critical to remove unreacted starting materials, reaction byproducts, and inorganic salts, ensuring the final product meets the stringent purity requirements for research and development applications.

Synthesis Pathway: From Alcohol to Carboxylic Acid

The most logical and common precursor for 7H-perfluoroheptanoic acid is the corresponding primary alcohol, 6:2 fluorotelomer alcohol (F(CF₂)₆CH₂CH₂OH). The core of the synthesis lies in the selective oxidation of the terminal primary alcohol group to a carboxylic acid.

Principle of the Reaction: Jones Oxidation

The Jones oxidation is a reliable and well-established method for oxidizing primary alcohols to carboxylic acids without affecting other sensitive parts of a molecule, provided they are stable to strong acid and oxidation. The reagent is prepared by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid, forming chromic acid (H₂CrO₄). The reaction proceeds in a solvent such as acetone.

The mechanism involves the formation of a chromate ester from the alcohol and chromic acid. Subsequent elimination, with water acting as a base, leads to an aldehyde intermediate. Critically, in the aqueous acidic conditions of the Jones reagent, this aldehyde forms a hydrate, which is then further oxidized by another equivalent of chromic acid to the final carboxylic acid. The highly electron-withdrawing nature of the perfluoroalkyl chain makes the adjacent methylene protons less susceptible to unwanted side reactions, rendering this a suitable method.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | C₈H₅F₁₃O | 364.09 | 10.0 g (27.5 mmol) | Starting material. |

| Chromium Trioxide | CrO₃ | 99.99 | 7.3 g (73.0 mmol) | Toxic and Carcinogenic. Handle with extreme care. |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 6.4 mL | Corrosive. Add slowly to water. |

| Acetone | C₃H₆O | 58.08 | 100 mL | Anhydrous grade recommended. |

| Deionized Water | H₂O | 18.02 | As needed | For reagent prep and workup. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | For extraction. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying organic phase. |

Step-by-Step Experimental Protocol: Synthesis of 7H-Perfluoroheptanoic Acid

Safety First: This procedure involves highly corrosive, toxic, and carcinogenic materials. All steps must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.

-

Preparation of Jones Reagent: In a beaker cooled in an ice bath, carefully and slowly add 6.4 mL of concentrated sulfuric acid to 20 mL of deionized water. Once cooled, slowly add 7.3 g of chromium trioxide in small portions with stirring until fully dissolved. The resulting solution should be a clear, reddish-orange.

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (27.5 mmol) of 6:2 Fluorotelomer Alcohol in 100 mL of acetone.

-

Oxidation: Cool the acetone solution to 0-5 °C using an ice bath. Begin adding the prepared Jones reagent dropwise from the dropping funnel. The reaction is exothermic; maintain the internal temperature below 20 °C. The color of the reaction mixture will change from orange to a murky green/blue as the Cr(VI) is reduced to Cr(III). The addition should take approximately 1-2 hours.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot.

-

Quenching and Workup: Carefully quench the reaction by adding isopropanol dropwise until the solution remains green, indicating all excess oxidant has been consumed.

-

Solvent Removal: Remove the bulk of the acetone using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add 100 mL of deionized water. Extract the aqueous phase three times with 75 mL portions of diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude 7H-perfluoroheptanoic acid, which may be a waxy solid or a viscous oil.

Neutralization to Form this compound

Principle of Neutralization

This is a straightforward acid-base reaction. The carboxylic acid is deprotonated by a stoichiometric amount of a sodium base (e.g., sodium hydroxide) to form the sodium carboxylate salt and water.

Step-by-Step Protocol

-

Dissolution: Dissolve the entire batch of crude 7H-perfluoroheptanoic acid from the previous step in 100 mL of a 1:1 mixture of methanol and deionized water.

-

Titration/Neutralization: Prepare a 1.0 M solution of sodium hydroxide (NaOH). While stirring, add the NaOH solution dropwise to the acid solution. Monitor the pH using a calibrated pH meter. Continue adding the base until a stable pH of 7.0-7.5 is reached. This ensures complete conversion to the salt without excess base.

-

Isolation: Remove the methanol and water via rotary evaporation. The resulting solid is the crude this compound.

Purification by Recrystallization

Rationale for Purification

The crude product will contain inorganic chromium salts, unreacted starting material, and potentially small amounts of byproducts. Recrystallization is an effective method for purifying solid compounds by leveraging differences in solubility. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.

For an ionic salt like this compound, a polar solvent system is required. Water is a good starting point. A co-solvent system, such as water-acetone or water-ethanol, can also be effective. The second solvent should be miscible with the first but should be a poorer solvent for the target compound, which helps to induce crystallization upon cooling.

Step-by-Step Purification Protocol

-

Solvent Selection (Test): Place a small amount of the crude salt in a test tube. Add a few drops of deionized water and heat. If it dissolves readily, water is a good primary solvent. Let it cool to see if crystals form. If not, add a co-solvent like acetone dropwise to the hot solution until it becomes cloudy (the saturation point), then add a drop of water to clarify and allow it to cool.

-

Main Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of boiling deionized water required to just dissolve the solid completely.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with a small amount of cold acetone to aid drying.

-

Drying: Dry the purified white solid in a vacuum oven at 50-60 °C to a constant weight.

Overall Synthesis and Purification Workflow

Caption: Workflow for the .

Characterization and Quality Control

To validate the synthesis and assess the purity of the final product, several analytical techniques are essential.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are crucial for structural confirmation.

-

¹H NMR: The spectrum of the starting 6:2 FTOH shows characteristic multiplets for the -CH₂CH₂OH group. Upon successful oxidation to the acid and conversion to the salt, these signals will disappear. The only remaining proton signal would be from the terminal -CHF₂ group if it were present, but in 7H-perfluoroheptanoate, the terminal group is -CF₃, so no proton signals are expected from the fluorinated chain. A small residual solvent peak or water peak may be observed.

-

¹⁹F NMR: This is the most informative technique. The spectrum is expected to show distinct signals for the terminal -CF₃ group and each of the five unique -CF₂- groups. The chemical shifts and coupling patterns confirm the integrity of the perfluoroalkyl chain. Based on data for similar compounds, one would expect signals in the range of -80 ppm (for -CF₃), -120 to -126 ppm (for -CF₂- groups), and a signal for the -CF₂- group alpha to the carboxylate.[1]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to track the functional group transformation.

-

The starting alcohol will show a broad O-H stretch around 3300 cm⁻¹.

-

The intermediate carboxylic acid will show a very broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O stretch around 1710 cm⁻¹.

-

The final sodium salt will lack the O-H stretch and show a strong, characteristic asymmetric carboxylate (COO⁻) stretch around 1670-1680 cm⁻¹.[2] The disappearance of the alcohol O-H band is a key indicator of reaction completion.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative mode should show the parent anion of the 7H-perfluoroheptanoate at m/z corresponding to its molecular weight.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product by detecting any residual starting material or organic impurities.

Summary of Expected Analytical Data

| Technique | Feature in Precursor (6:2 FTOH) | Expected Feature in Final Product (Sodium Salt) | Purpose |

| ¹H NMR | Signals for -CH₂CH₂OH (~4.0 and ~2.5 ppm) | Absence of signals from the ethyl group | Confirms complete oxidation |

| ¹⁹F NMR | Complex pattern for C₆F₁₃ chain | Similar complex pattern for C₆F₁₃ chain | Confirms integrity of fluoro-chain |

| FTIR | Broad O-H stretch (~3300 cm⁻¹) | Absence of O-H; Strong COO⁻ stretch (~1670 cm⁻¹) | Confirms functional group conversion |

| HPLC | Peak at specific retention time | Single major peak at a different retention time | Quantifies purity |

Conclusion

This guide outlines a robust and chemically sound pathway for the from its fluorotelomer alcohol precursor. The described methods, based on fundamental organic reactions like the Jones oxidation and principles of recrystallization, provide a clear and replicable framework for obtaining this compound in high purity. The emphasis on in-process validation through analytical characterization ensures that the final product is structurally correct and meets the quality standards required for advanced research and development. Adherence to the detailed safety precautions is paramount for the successful and safe execution of these protocols.

References

-

Klaunig, J. E., Hocevar, B. A., & Kamendulis, L. M. (2012). Mode of action analysis of perfluoro-octanoic acid (PFOA) tumorigenicity. Toxicology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluoroheptanoic acid. PubChem Compound Summary for CID 67818. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of Ti and Zr-PFH complexes. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, October 26). Jones Oxidation of Alcohols in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Australian Government Department of Health. (2016). Perfluoroheptanoic acid and its direct precursors: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available at: [Link]

-

Chemistry LibreTexts. (2022, October 4). 7.5: Recrystallization. Retrieved from [Link]

Sources

Sodium 7H-perfluoroheptanoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Sodium 7H-perfluoroheptanoate, a partially fluorinated carboxylic acid salt. With full editorial control, this document is structured to deliver in-depth insights, moving from fundamental properties to practical applications, grounded in scientific integrity for an audience of researchers, scientists, and drug development professionals.

Core Compound Identification

This compound is a specialty chemical distinguished by a six-carbon perfluorinated chain and a terminal carbon atom bearing a hydrogen atom, attached to a sodium carboxylate head group. This structure imparts unique physicochemical properties, differentiating it from its fully perfluorinated analogue, sodium perfluoroheptanoate.

| Property | Value | Reference |

| CAS Number | 2264-25-7 | [1][2] |

| Molecular Formula | C₇HF₁₂NaO₂ | |

| Molecular Weight | 368.05 g/mol | |

| Synonyms | Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate, 7H-Perfluoroheptanoic acid sodium salt | [1][2][3] |

| Melting Point | 250 °C (decomposes) | [1][2][3] |

The parent acid, 7H-Dodecafluoroheptanoic acid (CAS: 1546-95-8) , is the immediate precursor to the sodium salt and its properties are crucial for understanding the behavior of the salt in various applications.[4]

| Property of Parent Acid | Value | Reference |

| Molecular Formula | C₇H₂F₁₂O₂ | [4][5][6] |

| Molecular Weight | 346.07 g/mol | [4][5][6] |

| Melting Point | 32-36 °C | [5][6][7] |

| Boiling Point | 192 °C | [6][8] |

| Density | ~1.792 g/cm³ | [8] |

| pKa (Predicted) | 0.53 ± 0.10 | [6] |

| Solubility | Sparingly soluble in chloroform; Slightly soluble in ethyl acetate and methanol. | [6][8] |

Synthesis and Preparation

While specific, detailed synthesis protocols for this compound are not widely published in open literature, a general understanding of its preparation can be derived from the synthesis of its parent acid and standard acid-base chemistry. The synthesis of ω-hydroperfluoroalkanoic acids typically involves the oxidation of the corresponding ω-hydroperfluoro-1-alkanols.

A plausible synthetic pathway is illustrated below:

Caption: Plausible synthesis pathway for this compound.

Experimental Protocol: Preparation of a Standard Solution

For research applications, the preparation of a standard solution of this compound is a common requirement. The following protocol outlines a self-validating procedure for creating a stock solution for analytical purposes.

Objective: To prepare a 1 mg/mL stock solution of this compound in methanol.

Materials:

-

This compound (CAS: 2264-25-7), certified reference material grade

-

LC-MS grade methanol

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh approximately 10 mg of this compound into a clean, dry weighing boat. The use of an analytical balance with a readability of at least 0.01 mg is crucial for accuracy. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed compound to a 10.00 mL Class A volumetric flask. Add approximately 5 mL of LC-MS grade methanol.

-

Sonication: Place the flask in an ultrasonic bath for 10-15 minutes to ensure complete dissolution. The partially fluorinated nature of the compound may affect its dissolution kinetics compared to fully fluorinated analogues.

-

Dilution to Volume: Allow the solution to return to room temperature. Carefully add methanol to the calibration mark of the volumetric flask.

-

Homogenization: Cap the flask and invert it at least 20 times to ensure a homogenous solution.

-

Calculation of Concentration: Calculate the precise concentration of the stock solution based on the exact weight of the compound and the final volume.

-

Storage: Store the stock solution in a tightly sealed, amber glass vial at 2-8 °C to prevent solvent evaporation and photodegradation.

Causality of Choices:

-

LC-MS grade methanol: This solvent is chosen for its high purity, minimizing interference in sensitive analytical techniques like mass spectrometry.

-

Class A volumetric glassware: This ensures the accuracy of the final volume, which is critical for quantitative applications.

-

Ultrasonication: This provides the energy required to overcome the intermolecular forces of the crystalline solid, facilitating rapid and complete dissolution.

Spectroscopic and Analytical Characterization

The structural elucidation and quantification of this compound and its parent acid rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of fluorinated compounds.

-

¹H NMR: The proton NMR spectrum of the parent acid, 7H-dodecafluoroheptanoic acid, is characterized by a triplet of triplets corresponding to the terminal proton, split by the adjacent difluoromethylene group.

-

¹³C NMR: The carbon NMR provides information on the carbon backbone of the molecule. A reference spectrum for the parent acid is available on PubChem.[4]

Mass Spectrometry (MS)

Mass spectrometry is essential for the sensitive detection and quantification of this compound, especially in complex matrices. Electrospray ionization (ESI) in negative mode is typically employed for the analysis of perfluoroalkyl carboxylic acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of short-chain per- and polyfluoroalkyl substances (PFAS) due to its high selectivity and sensitivity.

Caption: A typical LC-MS/MS workflow for the analysis of this compound.

Applications in Research and Development

The unique properties of ω-hydroperfluoroalkanoic acids, such as this compound, make them valuable in several areas of research and development.

1. Reference Standard in Environmental and Toxicological Studies

This compound serves as a certified reference material for the accurate quantification of this and other short-chain PFAS in environmental and biological samples. Its use is critical for validating analytical methods and ensuring data comparability across different laboratories.

2. Building Block in Organic Synthesis

The parent acid, 7H-dodecafluoroheptanoic acid, is a useful building block in the synthesis of more complex fluorinated molecules.[6] The presence of the terminal C-H bond allows for selective chemical modifications that are not possible with its perfluorinated counterpart.

3. Potential Applications in Drug Discovery and Development

While direct applications in drug discovery are not extensively documented, the unique properties of ω-hydroperfluoroalkanoic acids suggest potential utility:

-

Modulation of Physicochemical Properties: Incorporation of the 7H-dodecafluoroheptanoyl moiety into a drug candidate can significantly alter its lipophilicity, metabolic stability, and binding characteristics. The fluorinated chain can enhance binding to hydrophobic pockets of target proteins, while the polar carboxylate group can improve aqueous solubility.

-

Probing Protein-Ligand Interactions: The distinct spectroscopic signatures of the fluorinated chain (¹⁹F NMR) can be exploited in biophysical studies to probe the binding environment of a drug candidate within its target protein.

The broader class of omega-3 polyunsaturated fatty acids, which share the structural feature of a terminal functional group on an aliphatic chain, have been extensively studied in drug discovery for their roles in inflammatory processes and as precursors to bioactive lipid mediators.[10][11] While chemically distinct, the concept of leveraging the unique properties of a functionalized aliphatic chain is a shared principle.

Safety and Handling

This compound and its parent acid should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classification: The parent acid is classified as corrosive and harmful if swallowed.[4] The sodium salt is an irritant.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a specialized fluorochemical with distinct properties conferred by its ω-hydrogen atom. Its primary, well-established application is as a certified reference material for analytical testing. The parent acid serves as a valuable building block for the synthesis of more complex fluorinated molecules. While its direct role in drug discovery is still emerging, the unique combination of a highly fluorinated chain and a reactive terminal position presents opportunities for the development of novel therapeutics and research tools. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective and safe utilization in research and development.

References

- 7H-Dodecafluoroheptanoic acid | CAS#:1546-95-8 | Chemsrc. (2025).

- 7H-Dodecafluoroheptanoic acid | 1546-95-8. (2025).

- 7H-Dodecafluoroheptanoic acid. (n.d.).

-

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid | C7H2F12O2. (n.d.). PubChem. Retrieved from [Link]

- 7H-Dodecafluoroheptanoic acid CAS#: 1546-95-8. (n.d.).

-

Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, sodium salt (1:1). (n.d.). US EPA. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

- 7H-Dodecafluoroheptanoic acid 1546-95-8 wiki. (n.d.).

- CAS 2264-25-7 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid,sodium salt. (n.d.).

- Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, ammonium salt (1:1). (n.d.).

-

Dodecafluoroheptanol | C7H4F12O | CID 67639. (n.d.). PubChem. Retrieved from [Link]

- 19F NMR Chemical Shift Table. (n.d.).

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). PMC. Retrieved from [Link]

-

2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid. (n.d.). PubChem. Retrieved from [Link]

- 2,2,3,3,4,4,5,5,6,6,7,7-DODECAFLUOROHEPTANOIC ACID, SODIUM SALT | 2264-25-7. (n.d.).

-

Omega-3 Polyunsaturated Fatty Acid Derived Lipid Mediators and their Application in Drug Discovery. (2020). PubMed. Retrieved from [Link]

- (PDF) Omeg3 discovery, types, preparation, and application in medicinal life. (2022).

- 2,2,3,3,4,4,5,5,6,6,7,7-DODECAFLUOROHEPTANOIC ACID, SODIUM SALT. (n.d.).

-

Omega-3 polyunsaturated fatty acid derived lipid mediators: a comprehensive update on their application in anti-cancer drug discovery. (2024). PubMed. Retrieved from [Link]

-

Therapeutic potential of omega-3 fatty acid-derived epoxyeicosanoids in cardiovascular and inflammatory diseases. (2017). PubMed. Retrieved from [Link]

-

Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? (2013). PMC. Retrieved from [Link]

Sources

- 1. 2,2,3,3,4,4,5,5,6,6,7,7-DODECAFLUOROHEPTANOIC ACID, SODIUM SALT | 2264-25-7 [amp.chemicalbook.com]

- 2. 2,2,3,3,4,4,5,5,6,6,7,7-DODECAFLUOROHEPTANOIC ACID, SODIUM SALT | 2264-25-7 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid | C7H2F12O2 | CID 15243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7H-Dodecafluoroheptanoic acid | CAS#:1546-95-8 | Chemsrc [chemsrc.com]

- 6. 7H-Dodecafluoroheptanoic acid | 1546-95-8 [chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 7H-Dodecafluoroheptanoic acid CAS#: 1546-95-8 [m.chemicalbook.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. Omega-3 Polyunsaturated Fatty Acid Derived Lipid Mediators and their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solution Behavior of Sodium 7H-Perfluoroheptanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 7H-perfluoroheptanoate, a member of the per- and polyfluoroalkyl substances (PFAS) family, presents a unique solubility profile critical to its application in research, chemical manufacturing, and formulation development. This guide provides a comprehensive technical overview of the solubility of this compound. We will delve into the molecular characteristics governing its solubility, provide a theoretical framework for its behavior in various solvents, and present a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended to serve as a foundational resource for scientists and researchers, enabling a predictive understanding and practical approach to handling this compound in a laboratory setting.

Introduction: The Dichotomous Nature of a Fluorinated Surfactant

This compound (C₇F₁₃NaO₂) is the sodium salt of perfluoroheptanoic acid.[1] Its structure is characterized by a six-carbon perfluorinated tail and a terminal carboxylate group. This amphiphilic nature, possessing both a highly fluorinated, hydrophobic/lipophobic tail and a hydrophilic ionic headgroup, dictates its behavior as a surfactant and its complex solubility profile. Understanding this solubility is paramount for a range of applications, from its use as a surfactant in industrial processes to a reference standard in environmental and toxicological studies.[1] The strong carbon-fluorine bonds contribute to its high stability and persistence.

Molecular Architecture and its Influence on Solubility

The solubility of this compound is a direct consequence of its molecular structure. Two key features are at play:

-

The Perfluoroalkyl Tail (C₆F₁₃-): This portion of the molecule is responsible for its hydrophobic (water-repelling) and, uniquely, lipophobic (oil-repelling) characteristics. The high electronegativity of the fluorine atoms creates a nonpolar, low-energy surface that does not interact favorably with either aqueous or hydrocarbon-based solvents.

-

The Sodium Carboxylate Head (-COONa): This ionic group is hydrophilic (water-attracting) and readily interacts with polar solvents, particularly water, through ion-dipole interactions.

This dual character leads to a delicate balance of intermolecular forces that determines the extent to which this compound will dissolve in a given solvent.

Caption: Molecular structure of this compound.

Theoretical Solubility Profile

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The hydrophilic carboxylate head can form strong ion-dipole interactions and hydrogen bonds with protic solvents. The relatively short perfluoroalkyl chain for a PFAS compound may allow for some degree of micelle formation or dispersion, enhancing solubility. For instance, the longer-chain analog, sodium perfluorooctanoate, is known to be soluble in water.[2] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Low to Moderate | These solvents can interact with the sodium cation and the carboxylate group, but the interactions are generally weaker than with protic solvents. The hydrophobic tail will have limited favorable interactions. |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Very Low to Insoluble | The highly polar carboxylate group has negligible favorable interactions with nonpolar solvents. The lipophobic nature of the perfluoroalkyl tail also prevents significant dissolution in hydrocarbon-based solvents. The acid form, perfluoroheptanoic acid, is noted to be insoluble in water, highlighting the importance of the ionic head for aqueous solubility.[3] |

Note: The actual quantitative solubility will also be influenced by temperature, with solubility generally increasing with temperature.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound and is recommended by organizations such as the OECD.[4][5]

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the undissolved solid and the saturated solution. After equilibration, the undissolved solid is separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (analytical grade or higher)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps and PTFE-lined septa

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., LC-MS/MS, HPLC-UV)

Step-by-Step Experimental Workflow

-

Preparation of Solvent: Ensure the solvent is of high purity and, if necessary, degassed to prevent bubble formation during the experiment.

-

Addition of Excess Solute: To a series of glass vials, add a known volume of the solvent (e.g., 10 mL). Add an excess amount of this compound to each vial. "Excess" means that a visible amount of undissolved solid remains at the end of the equilibration period.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period. For poorly soluble compounds, equilibration may take 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To remove any remaining microscopic particles, filter the aliquot through a syringe filter into a clean vial.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of PFAS compounds.

-

Data Analysis: The determined concentration represents the solubility of this compound in the specific solvent at the given temperature. The experiment should be performed in replicate (at least n=3) to ensure the reliability of the results.

Caption: Shake-Flask Method for Solubility Determination.

Conclusion

The solubility of this compound is a complex interplay of its hydrophilic and hydrophobic/lipophobic moieties. While a precise, universal solubility table is elusive without dedicated experimental work, a strong theoretical understanding of its amphiphilic nature allows for reliable predictions of its behavior in different solvent systems. For researchers and professionals in drug development and other scientific fields, the ability to accurately determine the solubility of this compound is crucial for the success of their work. The detailed experimental protocol provided herein offers a robust and validated pathway to obtaining this critical data, ensuring both scientific integrity and the advancement of research involving this and other fluorinated compounds.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

UCL Discovery. (n.d.). Studies of Drug-Surfactant Interactions. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Decomposition of Sodium 7H-Perfluoroheptanoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Thermal Fate of a Unique Fluorinated Compound

Sodium 7H-perfluoroheptanoate belongs to the vast family of per- and polyfluoroalkyl substances (PFAS). Its structure, containing a terminal hydrogen, distinguishes it from more commonly studied perfluorinated compounds and suggests unique thermal decomposition behaviors. As regulatory scrutiny and the need for effective disposal and risk assessment of PFAS-containing materials intensify, a deep, mechanistic understanding of their thermal degradation is paramount. This guide provides a comprehensive overview of the theoretical principles, expected decomposition pathways, and analytical methodologies pertinent to studying the thermal decomposition of this compound, drawing upon existing literature for analogous short-chain perfluoroalkyl carboxylic acids (PFCAs).

Foundational Principles of PFCA Thermal Decomposition

The thermal decomposition of PFCAs and their salts is governed by the relative strengths of the chemical bonds within the molecule. The carbon-fluorine (C-F) bond is exceptionally strong, making the perfluorinated alkyl chain highly stable. Consequently, decomposition is typically initiated at weaker points in the structure, namely the carboxylic acid headgroup and the carbon-carbon (C-C) bonds of the alkyl chain.[1][2][3]

Two primary mechanistic routes are recognized for the initial breakdown of short-chain PFCAs:

-

End-Chain Scission (Decarboxylation): This pathway involves the cleavage of the bond between the carboxyl group and the perfluorinated chain (the α-C–COOH bond).[1][2] For the sodium salt, this process is expected to yield carbon dioxide and a perfluoroalkyl anion intermediate.

-

Random C-C Scission: This involves the breaking of carbon-carbon bonds within the perfluorinated backbone itself.[1][2] Studies on similar short-chain PFCAs have shown that the bond between the α-carbon and β-carbon can be weaker than the bond to the carboxyl group, making this a competing and significant degradation pathway.[1][2]

The presence of a terminal hydrogen in this compound introduces an additional potential point of reactivity that may influence the decomposition mechanism compared to fully perfluorinated analogues.

Proposed Thermal Decomposition Pathway for this compound

Based on established principles for related compounds, the thermal decomposition of this compound is hypothesized to proceed through a multi-step radical process. The sodium counterion is expected to increase the thermal stability of the salt compared to its free acid form.[4]

Initiation (Decarboxylation): Upon heating, the primary initiation step is the decarboxylation of the salt, leading to the formation of a 7H-perfluorohexyl anion, which can then form a radical species, alongside sodium carbonate or sodium oxide and carbon dioxide.

C-C Scission and Radical Propagation: The resulting 7H-perfluorohexyl radical can undergo further fragmentation through C-C bond cleavage, leading to a cascade of shorter-chain fluorinated radicals and stable molecules.[1][2] This "unzipping" mechanism can produce a variety of smaller perfluorinated or partially fluorinated alkanes and alkenes.[1][2]

Influence of the Terminal Hydrogen: The C-H bond is significantly weaker than the C-F bonds, presenting a potential site for hydrogen abstraction, which could initiate alternative degradation pathways or influence the distribution of final products.

The following diagram illustrates the proposed initial steps of decomposition.

Caption: Proposed initial pathways for the thermal decomposition of this compound.

Analytical Methodologies for Characterization

A multi-faceted analytical approach is essential to fully characterize the thermal decomposition of this compound, from determining the onset of decomposition to identifying the resulting products.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are foundational techniques for probing the thermal stability of materials.[5]

-

TGA measures the change in mass of a sample as a function of temperature, providing precise data on decomposition temperatures and the mass of volatile products.

-

DSC measures the heat flow into or out of a sample as it is heated, identifying endothermic (melting) and exothermic (decomposition) transitions.[6]

| Parameter | Typical Value Range for PFCAs | Significance for This Study |

| Onset of Decomposition (TGA) | 200°C - 450°C (highly dependent on chain length and counterion)[4][6] | Establishes the thermal stability threshold of this compound. |

| Mass Loss Steps (TGA) | Can be single or multi-step | Indicates distinct decomposition events (e.g., decarboxylation followed by fragmentation). |

| Melting Point (DSC) | Variable | Identifies the solid-to-liquid phase transition prior to decomposition. |

| Decomposition Enthalpy (DSC) | Exothermic | Quantifies the energy released during the decomposition process. |

Evolved Gas Analysis: Identifying Decomposition Products

To identify the volatile compounds produced during decomposition, the thermal analyzer (TGA) is coupled with spectroscopic or spectrometric detectors.

-

TGA-FTIR (Fourier Transform Infrared Spectroscopy): Provides real-time identification of evolved gases with characteristic infrared absorption bands, such as CO₂, CO, and carbonyl fluorides.

-

Pyrolysis-GC-MS (Gas Chromatography-Mass Spectrometry): This is the gold standard for separating and identifying complex mixtures of volatile and semi-volatile organic products.[1] The sample is rapidly heated (pyrolyzed), and the resulting products are separated by GC and identified by their mass spectra.

The following diagram outlines a comprehensive analytical workflow.

Caption: A comprehensive analytical workflow for studying thermal decomposition.

Experimental Protocols

The following protocols are provided as a template and should be optimized based on the specific instrumentation available.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Perform temperature and mass calibration according to the instrument manufacturer's specifications using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (platinum or alumina).

-

Experimental Conditions:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 30°C) to 800°C at a controlled heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each step.

-

-

Self-Validation: Run a blank experiment (empty crucible) under the same conditions to obtain a baseline for correction. Analyze a stable reference material to confirm instrument performance.

Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Instrument Setup:

-

Interface a pyrolysis unit to a GC-MS system.

-

Install an appropriate GC column for separating fluorinated compounds (e.g., a mid-polarity column).

-

Tune the mass spectrometer according to the manufacturer's protocol.

-

-

Sample Preparation: Place a small, accurately weighed amount (approx. 100-500 µg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Place the sample cup into the pyrolyzer.

-

Rapidly heat the sample to a series of target temperatures (e.g., 300°C, 400°C, 500°C, 600°C) to observe the evolution of products as a function of temperature. A pyrolysis time of 15-30 seconds is typical.

-

-

GC-MS Analysis:

-

Immediately transfer the pyrolysis products to the GC injector.

-

Run a suitable GC temperature program to separate the analytes (e.g., hold at 40°C for 2 min, then ramp to 250°C at 10°C/min).

-

Operate the mass spectrometer in full scan mode (e.g., m/z 30-500) to acquire mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

-

Correlate the products identified with the pyrolysis temperature to build a profile of the decomposition pathway.

-

-

Self-Validation: Inject a mixture of known standard perfluoroalkanes and alkenes to verify retention times and mass spectral responses. Run a blank pyrolysis (empty sample cup) to check for system contaminants.

Safety Considerations and Conclusions

The thermal decomposition of fluorinated compounds can produce hazardous and toxic gases, including hydrogen fluoride (HF) and various perfluoroalkenes.[4][7] All thermal experiments must be conducted in a well-ventilated laboratory, preferably within a fume hood, with appropriate safety protocols in place. The exhaust from the analytical instruments must be properly vented.

References

-

Wang, F., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(21), 7999–8009. [Link]

-

Xiao, F., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5391–5407. [Link]

-

Yao, B., et al. (2023). Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. Environmental Science & Technology, 57(4), 1645–1655. [Link]

-

Wikipedia. (n.d.). Polytetrafluoroethylene. [Link]

- Xiao, F. (2025).

-

Lappan, R., et al. (2022). Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. Data in Brief, 45, 108713. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles [mdpi.com]

- 7. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]

Introduction: Contextualizing Sodium 7H-perfluoroheptanoate in the PFAS Landscape

An In-depth Technical Guide to the Environmental Fate and Transport of Sodium 7H-perfluoroheptanoate

This compound is a member of the vast family of per- and polyfluoroalkyl substances (PFAS), a class of synthetic chemicals characterized by their exceptionally strong carbon-fluorine bonds. This structural feature imparts desirable properties like thermal stability and repellency to water and oil, leading to their use in a wide array of industrial and consumer products. However, this same stability is the primary driver of their environmental persistence, earning them the moniker "forever chemicals".[1]

This guide focuses specifically on this compound. In the environment, this salt readily dissociates, releasing the perfluoroheptanoate anion (PFHpA). Much of the scientific literature discusses perfluoroheptanoic acid (also PFHpA) and its anion interchangeably, as the anionic form is predominant under typical environmental pH conditions.[2][3] PFHpA is considered an intermediate-chain perfluorocarboxylic acid (PFCA), positioned between the more extensively studied short-chain and long-chain homologues.[2][3] Understanding its unique environmental behavior is critical for assessing its risk, predicting its movement through ecosystems, and developing effective remediation strategies.

This document provides a detailed examination of the physicochemical properties, environmental fate, transport mechanisms, and bioaccumulation potential of this compound, grounded in current scientific understanding and established experimental methodologies.

Part 1: Physicochemical Properties Governing Environmental Behavior

The environmental behavior of any chemical is fundamentally dictated by its physical and chemical properties. For PFHpA, its structure—a six-carbon perfluorinated chain with a terminal carboxylic acid group—governs its interaction with environmental matrices.[3]

Table 1: Key Physicochemical Properties of Perfluoroheptanoic Acid (PFHpA)

| Property | Value | Source | Significance for Environmental Fate & Transport |

| Molecular Formula | C₇HF₁₃O₂ | [2] | Defines the basic identity and structure of the molecule. |

| Molecular Weight | 364.06 g/mol | [2][4] | Influences diffusion and transport rates. |

| Physical Form | Solid | [2][5] | A white solid at ambient temperatures with a relatively low melting point.[5] |

| Melting Point | 30-36 °C | [2][5] | Low melting point suggests potential for phase changes in the environment. |

| Boiling Point | 175-177 °C | [2][5] | Indicates relatively low volatility for the acid form under standard conditions. |

| Vapor Pressure | 17.7 Pa | [2] | The acid is considered a volatile substance, suggesting potential for atmospheric transport.[2] The anionic form, however, has negligible vapor pressure.[6][7] |

| Water Solubility | Insoluble (Acid form)[5] | [5] | The acid form has low water solubility, but its sodium salt is highly soluble. In the environment, it dissociates into the highly soluble perfluoroheptanoate anion, leading to high mobility in aquatic systems.[2][6] |

| pKa | ~0.47 (Predicted)[5] | [5][8] | The very low pKa indicates it is a strong acid that exists almost entirely as the anionic (perfluoroheptanoate) form in typical environmental pH ranges (5-9).[2][6] |

Causality Insight: The dual nature of the PFHpA molecule—a hydrophobic, water-repelling fluorinated tail and a hydrophilic, water-attracting carboxylate head—makes it a surfactant.[2][9] This property is central to its environmental transport, causing it to accumulate at air-water interfaces, which can significantly influence its movement in the vadose (unsaturated) zone of soils.[9][10][11]

Part 2: Environmental Fate: A Story of Persistence and Transformation

The "fate" of a chemical describes its ultimate disposition in the environment, primarily through degradation or transformation processes. For PFHpA, the story is one of remarkable persistence.

Abiotic Degradation: Resistance to Natural Attenuation

-

Hydrolysis: The carbon-fluorine bond is exceptionally strong, making PFHpA and other perfluoroalkyl acids resistant to hydrolysis under typical environmental conditions.[2] Studies on a range of PFCAs have found no evidence of significant hydrolytic degradation.[2]

-

Photolysis: Direct degradation by sunlight (photolysis) is not a significant fate pathway for PFHpA in water.[2] While vacuum UV (VUV) light below 200 nm can degrade PFCAs, these wavelengths do not penetrate the lower atmosphere.[12] Advanced photocatalytic oxidation processes, often involving catalysts like TiO₂, can achieve degradation, but these are engineered remediation techniques, not natural environmental processes.[13][14][15] The degradation often proceeds via a step-wise loss of CF₂ groups, with PFHpA being an initial degradation byproduct of PFOA (the C8 analogue).[16]

Biotic Degradation: Limited but Emerging Possibilities

Historically, PFHpA has been considered non-biodegradable.[2] The high stability of the C-F bond prevents enzymatic attack by most microorganisms.[17] However, recent research has opened the door to potential, albeit slow, biodegradation pathways.

A 2023 study demonstrated that a novel strain, Pseudomonas mosselii 5(3), could utilize C₇-C₁₀ PFCAs, including PFHpA, as a sole carbon source.[18] The proposed mechanism involves several steps, beginning with decarboxylation (removal of the COO⁻ group).[18] While promising for bioremediation, it is crucial to note that such degradation is highly dependent on specific microbial strains and environmental conditions, and it is not considered a rapid or widespread attenuation process in the broader environment.

Caption: Proposed biodegradation pathway of PFHpA by Pseudomonas mosselii.

Part 3: Environmental Transport: A Highly Mobile Contaminant

Transport refers to the movement of a chemical within or between environmental compartments (soil, water, air, biota). The high water solubility of the dissociated perfluoroheptanoate anion makes it particularly mobile in aquatic environments.

Transport in Soil and Groundwater

The primary mechanism governing the transport of PFHpA in soil is the interplay between leaching and sorption.

-

Leaching: Due to its high solubility in water, PFHpA is readily leached from soil by infiltrating rainwater or irrigation, posing a significant risk of groundwater contamination.[10][19] This is a major transport pathway from sources like biosolids-amended agricultural fields or contaminated industrial sites.[19][20][21]

-

Sorption: Sorption is the process by which a chemical adheres to solid particles, such as soil or sediment. This process can retard its movement. For PFCAs, sorption is complex and influenced by:

-

Organic Carbon: PFCAs tend to sorb to organic matter in soil. The hydrophobic fluorinated tail interacts with the organic material.

-

Chain Length: Longer-chain PFCAs (≥C8) generally exhibit stronger sorption than shorter-chain PFCAs.[19] PFHpA (C7) falls in an intermediate range, making it more mobile than PFOA but less mobile than very short-chain compounds like PFBA.

-

Air-Water Interface: In the unsaturated (vadose) zone, the surfactant properties of PFHpA cause it to accumulate at the air-water interface on soil particles, which can be a significant retention mechanism that slows its downward migration.[10][11][19]

-

The degree of adsorption ultimately controls the persistence and mobility of PFAS in soil, which is a key determinant of human exposure.[22]

Transport in Surface Water and Air

-

Surface Water: Once in groundwater, PFHpA can be transported over long distances and eventually discharge into surface water bodies like rivers and lakes.[16] Its properties suggest it will primarily accumulate in surface waters.[6]

-

Atmospheric Transport: While the anionic form has negligible vapor pressure, the protonated acid form (PFHpA) is volatile and can enter the atmosphere.[2] This allows for potential long-range atmospheric transport, leading to deposition in remote regions.[6] Additionally, precursor compounds can be transported in the atmosphere and subsequently degrade to form PFHpA.

Caption: Environmental fate and transport pathways for PFHpA.

Part 4: Bioaccumulation and Trophic Transfer

Bioaccumulation is the buildup of a substance in an organism at a rate faster than it can be removed. PFHpA does bioaccumulate, though its potential is generally considered lower than that of long-chain PFCAs like PFOA and PFOS.

-

Mechanism: Unlike neutral organic pollutants that partition into fats, PFCAs bind to proteins in the blood (serum albumin) and liver (liver fatty acid binding proteins).[23] This protein-binding mechanism dictates their distribution in organisms.

-

Tissue Distribution: The highest concentrations of PFHpA are typically found in the blood and liver.[23]

-

Elimination Half-Life: The time it takes for the concentration of a substance to be reduced by half in the body is a key indicator of bioaccumulation potential. The elimination half-life for PFHpA in humans has been estimated to be between 1.2 to 1.5 years, which is shorter than the ~3.8 years for PFOA but significantly longer than the ~32 days for the shorter-chain PFHxA (C6).[3]

-

Trophic Transfer: While PFHpA is found in aquatic food webs, its potential to biomagnify (increase in concentration at higher trophic levels) is less pronounced than for long-chain PFCAs.[24] Hydrophobicity does not appear to be the sole driver for the movement of these compounds up the food chain.[24]

Part 5: Experimental Protocols for Environmental Assessment

To accurately predict the environmental transport of PFHpA, standardized laboratory experiments are essential. These protocols provide the data needed for fate and transport models.

Protocol 1: Soil Column Leaching Study (Adapted from OECD 312)

This protocol is designed to assess the mobility and leaching potential of PFHpA from a solid matrix, such as contaminated soil or biosolids-amended soil.[19][21][25]

Objective: To quantify the leaching of PFHpA through a soil column under simulated rainfall conditions.

Methodology:

-

Column Preparation:

-

Collect undisturbed soil cores or pack glass columns with sieved soil to a known bulk density. The use of undisturbed columns provides a more realistic representation of field conditions.[19]

-

If testing amended soil, homogenously mix the soil with the amendment (e.g., biosolids) at a realistic application rate.

-

Pre-condition the column by slowly saturating from the bottom with a background electrolyte solution (e.g., 0.01 M CaCl₂) to establish steady-state flow.

-

-

Contaminant Application:

-

A known concentration of this compound is applied to the top of the soil column, either incorporated into the top layer or applied as a pulse in the influent solution.

-

-

Elution:

-

Apply a synthetic rainwater solution to the top of the column at a constant flow rate using a peristaltic pump. The flow rate should be set to simulate realistic infiltration rates for the region of interest.

-

Collect leachate (eluate) from the bottom of the column in fractions using a fraction collector. Fractions can be collected based on time or volume (pore volumes).

-

-

Sample Analysis:

-

Analyze the PFHpA concentration in each leachate fraction using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the standard analytical method for PFAS.

-

-

Data Interpretation:

-

Plot the concentration of PFHpA in the leachate versus the cumulative volume (or pore volumes) eluted. This generates a breakthrough curve.

-

The shape and timing of the breakthrough curve provide information on mobility and retardation. An early breakthrough indicates high mobility, while a delayed and spread-out curve suggests retardation due to sorption.

-

Protocol 2: Batch Adsorption Equilibrium Test (Adapted from OECD 106)

This protocol determines the extent to which PFHpA partitions between the solid phase (soil/sediment) and the aqueous phase.

Objective: To determine the soil-water distribution coefficient (Kd) for PFHpA.

Methodology:

-

Preparation:

-

Weigh a known mass of air-dried, sieved soil into a series of centrifuge tubes.

-

Prepare a range of aqueous solutions of this compound in a background electrolyte (e.g., 0.01 M CaCl₂).

-

-

Equilibration:

-

Add a known volume of one of the PFHpA solutions to each tube, resulting in a specific soil-to-solution ratio (e.g., 1:10).[26]

-

Include control tubes with no soil to check for sorption to the container walls.

-

Place the tubes on a shaker and agitate for a predetermined time (e.g., 24-48 hours) at a constant temperature to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the tubes at high speed to separate the solid and liquid phases.

-

-

Analysis:

-

Carefully collect an aliquot of the supernatant (aqueous phase) and analyze for PFHpA concentration using LC-MS/MS.

-

-

Calculation:

-

Calculate the amount of PFHpA sorbed to the soil by subtracting the final aqueous concentration from the initial concentration.

-

The distribution coefficient (Kd) is calculated as the ratio of the concentration of PFHpA in the soil (mg/kg) to the concentration in the water (mg/L) at equilibrium.

-

Plotting sorbed concentration versus aqueous concentration generates a sorption isotherm, which provides further insight into the sorption mechanism.

-

Conclusion and Outlook

This compound represents a significant environmental challenge due to its unique combination of persistence, mobility, and bioaccumulative potential. Its physicochemical properties, particularly its surfactant nature and existence as a soluble anion under environmental conditions, make it highly mobile in aquatic systems and a persistent threat to groundwater resources. While it is highly resistant to natural degradation, emerging research into microbial degradation offers potential avenues for future bioremediation technologies.

Understanding the complex interplay of sorption, leaching, and transport is paramount for predicting its environmental distribution. The standardized experimental protocols outlined in this guide are critical tools for generating the site-specific data required for accurate risk assessment and the design of effective management strategies. As regulatory scrutiny of the entire PFAS class intensifies, a deep, mechanistic understanding of individual compounds like this compound is essential for protecting human health and environmental integrity.[27][28][29][30]

References

- Regulation of Per- and Polyfluoroalkyl Substances (PFAS). (n.d.). ITRC.

- Per- and Polyfluoroalkyl Substances (PFAS). (2025). US EPA.

- Basis of Regulations – PFAS — Per- and Polyfluoroalkyl Substances. (2024). ITRC.

- Trends in the Regulation of Per- and Polyfluoroalkyl Substances (PFAS): A Scoping Review. (n.d.). PMC.

- PFAS Regulations in the United States: An Essential Guide. (2023). Compliance Gate.

- Perfluoroheptanoic acid (PFHpA) and its direct precursors: Environment tier II assessment. (2015). NICNAS.

- Perfluoroheptanoate. (n.d.). PubChem - NIH.

- Evaluation of Per- and Polyfluoroalkyl Substances Leaching from Biosolids and Mitigation Potential of Biochar through Undisturbed Soil Columns. (n.d.). ACS ES&T Water.

- Biodegradation Potential of C7-C10 Perfluorocarboxylic Acids and Data from the Genome of a New Strain of Pseudomonas mosselii 5(3). (2023). NIH.

- Table 4-2, Physical and Chemical Properties of Perfluoroalkyls. (n.d.). NCBI - NIH.

- Perfluoroheptanoic acid and its direct precursors: Human health tier II assessment. (2016). NICNAS.

- Efficient degradation of perfluorooctanoic acid (PFOA) by photocatalytic ozonation. (2025). ResearchGate.

- Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. (n.d.). ITRC.

- Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). (n.d.). ITRC.

- Research Updates on the Mechanism and Influencing Factors of the Photocatalytic Degradation of Perfluorooctanoic Acid (PFOA) in Water Environments. (2023). MDPI.

- Bioaccumulation of perfluoroalkyl substances in a Lake Ontario food web. (n.d.). Science of The Total Environment.

- Maximum Adsorption Capacity of Perfluorooctanoic Acid (PFOA) on Clays. (n.d.). MDPI.

- Sources, Fate and Transport of Perfluorocarboxylates. (2006). Environmental Science & Technology - ACS Publications.

- Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances. (2020). PMC - NIH.

- Bioaccumulation of Perfluorinated Alkyl Acids: Observations and Models. (2014). ACS Publications.

- Evaluation of Per-and Polyfluoroalkyl Substances Leaching from Biosolids and Mitigation Potential of Biochar through Undisturbed Soil Columns. (2025). ResearchGate.

- Leaching of select per-/poly-fluoroalkyl substances, pharmaceuticals, and hormones through soils amended with composted biosolids. (2023). PubMed.

- Distinctive adsorption and transport behaviors of short-chain versus long-chain perfluoroalkyl acids in a river sediment. (2024). SpringerLink.

- Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid. (2023). MDPI.

- Perfluoroheptanoic acid. (2025). ChemicalBook.

- Photocatalytic degradation of perfluorooctanoic acid (PFOA) from water: A mini review. (n.d.). ScienceDirect.

- Comparing PFAS analysis in batch leaching and column leaching tests. (2024). PMC - NIH.

- Supporting Information Modeling Global-Scale Fate and Transport of Perfluorooctanoate Emitted from Direct Sources. (n.d.). AWS.

- Resistance of perfluorooctanoic acid to degradation by the microbially driven Fenton reaction. (n.d.). FEMS Microbiology Letters - Oxford Academic.

- Perfluorooctanoic Acid (PFOA) and Perfluorooctanesulfonic Acid (PFOS) Adsorption onto Different Adsorbents: A Critical Review of the Impact of Their Chemical Structure and Retention Mechanisms in Soil and Groundwater. (n.d.). MDPI.

Sources

- 1. compliancegate.com [compliancegate.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Perfluoroheptanoate | C7F13O2- | CID 4086645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Perfluoroheptanoic acid | 375-85-9 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. Table 4-2, Physical and Chemical Properties of Perfluoroalkyls - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 10. documents.dps.ny.gov [documents.dps.ny.gov]

- 11. mdpi.com [mdpi.com]

- 12. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Research Updates on the Mechanism and Influencing Factors of the Photocatalytic Degradation of Perfluorooctanoic Acid (PFOA) in Water Environments | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Biodegradation Potential of C7-C10 Perfluorocarboxylic Acids and Data from the Genome of a New Strain of Pseudomonas mosselii 5(3) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Leaching of select per-/poly-fluoroalkyl substances, pharmaceuticals, and hormones through soils amended with composted biosolids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Bioaccumulation of perfluoroalkyl substances in a Lake Ontario food web [pubs.usgs.gov]

- 25. Comparing PFAS analysis in batch leaching and column leaching tests - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Distinctive adsorption and transport behaviors of short-chain versus long-chain perfluoroalkyl acids in a river sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 28. epa.gov [epa.gov]

- 29. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 30. Trends in the Regulation of Per- and Polyfluoroalkyl Substances (PFAS): A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Evaluation of Sodium 7H-Perfluoroheptanoate

Introduction

Sodium 7H-perfluoroheptanoate, a member of the vast family of per- and polyfluoroalkyl substances (PFAS), has garnered increasing attention within the scientific and regulatory communities. As a shorter-chain alternative to legacy long-chain PFAS, such as perfluorooctanoic acid (PFOA), its toxicological profile is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the toxicological studies pertinent to this compound, offering insights into its potential hazards and the experimental designs employed for their assessment. We will delve into the causality behind experimental choices, present detailed methodologies for key assays, and explore the molecular mechanisms underpinning its biological effects.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Understanding the fate of this compound within a biological system is the cornerstone of interpreting toxicological data. Generally, perfluoroalkyl carboxylic acids (PFCAs) like perfluoroheptanoic acid (PFHpA), the conjugate acid of the topic compound, are readily absorbed orally. Distribution is primarily to the liver, with dose-dependent accumulation observed in this organ in animal models. Unlike many organic compounds, PFAS are not significantly metabolized.[1] Elimination of PFHpA and its salts occurs mainly through the urine, with renal clearance being dependent on sex, species, and carbon chain length. Shorter-chain PFCAs like PFHpA are generally eliminated more rapidly than their longer-chain counterparts.

Acute and Repeated Dose Toxicity

Acute Toxicity

Acute toxicity studies aim to determine the adverse effects that occur within a short time following a single dose of a substance. For PFHpA, an acute oral lethal dose has been reported to be 670 mg/kg body weight in rats, suggesting moderate acute toxicity by the oral route. Necrosis of the stomach was observed in animals that succumbed to exposure.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420) [2]

-

Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are used, as this sex is generally more sensitive.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature and humidity, and provided with a standard diet and water ad libitum.

-

Dose Preparation: The test substance, this compound, is dissolved in a suitable vehicle (e.g., water or corn oil). The concentration is calculated to administer the desired dose in a volume that does not exceed 10 mL/kg body weight.

-

Administration: A single dose is administered by oral gavage using a stomach tube.

-

Sighting Study: A preliminary sighting study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Doses of 5, 50, 300, and 2000 mg/kg are typically used.[2]

-

Main Study: The main study is initiated at a dose expected to produce evident toxicity but not lethality. Subsequent animals are dosed at higher or lower fixed doses depending on the outcome of the previous animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Repeated Dose Toxicity

Repeated dose toxicity studies assess the effects of repeated exposure to a substance over a longer period, such as 28 or 90 days. These studies provide information on target organs and the no-observed-adverse-effect level (NOAEL). For chemicals analogous to PFHpA, such as PFOA, repeated oral exposure in animal models has been shown to cause increased mortality and liver toxicity, including hepatocellular hypertrophy, degeneration, and necrosis.[3]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (Adapted from OECD Guideline 407) [4][5][6][7][8]

-

Animal Selection: Young, healthy rats of a standard laboratory strain are used. Both sexes are included.

-

Group Formation: At least three dose groups and a control group are used, with a minimum of 5 animals per sex per group.

-

Dose Level Selection: Dose levels are selected based on the results of acute toxicity studies and should elicit a toxic effect at the highest dose, with a NOAEL at the lowest dose.

-

Administration: The test substance is administered orally by gavage daily for 28 days.

-

Clinical Observations: Detailed clinical observations are made at least once daily. Body weight and food consumption are recorded weekly.

-

Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis.

-

Pathology: All animals are subjected to a full gross necropsy. The weights of major organs are recorded. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross abnormalities in the other groups.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. The available evidence for shorter and longer-chain PFCAs suggests that this class of chemicals is not generally considered to be genotoxic.[3] Studies on the related compound, sodium perfluorohexanoate (NaPFHx), have shown no mutations in the bacterial reverse mutation (Ames) assay or chromosome aberrations in human lymphocytes in vitro.[9]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471) [9][10][11][12][13]

-

Tester Strains: A set of at least five strains of Salmonella typhimurium and Escherichia coli are used, which are designed to detect different types of mutations (e.g., base-pair substitutions and frameshifts).[10][13]

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats treated with an enzyme-inducing agent.[10]

-

Exposure: The test substance is mixed with the bacterial tester strains and, in the presence or absence of S9 mix, is plated on a minimal agar medium.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (Adapted from OECD Guideline 473) [2][14][15][16][17]

-

Cell Cultures: Established mammalian cell lines (e.g., Chinese hamster ovary cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[14][16]

-

Metabolic Activation: The test is conducted with and without an S9 mix.[14]

-

Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a defined period.

-

Harvest and Staining: After exposure, the cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase. The cells are then harvested, fixed, and stained.

-